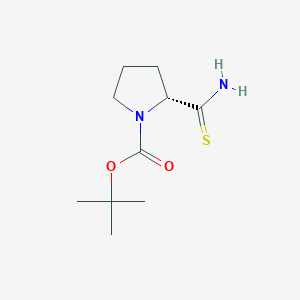
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 246.34 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Enzyme Inhibition
Another significant aspect of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
The biological effects of this compound are mediated through several molecular pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Signal Transduction Modulation : Interference with growth factor signaling pathways that promote tumor growth.
- Antioxidant Defense Activation : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate exhibit potential as anticancer agents. For instance, derivatives of thiazole and carbamothioyl groups have been synthesized and tested for their ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. These compounds demonstrated effective inhibition of P-gp, leading to increased intracellular concentrations of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby enhancing their efficacy against resistant cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can lead to enhanced activity against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis. This suggests a potential role in developing new antibiotics .
Case Study 1: P-glycoprotein Modulation
A study explored the interaction of thiazole derivatives with P-glycoprotein, revealing that compounds derived from this compound significantly increased the retention time of chemotherapeutics within resistant cell lines. This was attributed to their ability to inhibit ATPase activity associated with P-glycoprotein .
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting a novel approach for treating infections caused by drug-resistant strains .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













